Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate
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Overview
Description
Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 2-amino-4,5-dihydro-1H-imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the imidazole attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution
Major Products:
Oxidation: Imidazolones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The imidazole ring can also interact with various receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4,5-dihydro-1H-imidazol-2-yl derivatives
Comparison: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is unique due to its specific ester functional group, which can be hydrolyzed to release the active imidazole derivative.
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
ethyl 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetate |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-6(11)5-10-7-8-3-4-9-7/h2-5H2,1H3,(H2,8,9,10) |
InChI Key |
RXHUNUPLWZLBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NCCN1 |
Origin of Product |
United States |
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